molecular formula C14H17NO B2768972 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 86580-33-8

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

Cat. No.: B2768972
CAS No.: 86580-33-8
M. Wt: 215.296
InChI Key: GWVYHAOGBUOWIL-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is a bicyclic compound that belongs to the family of tropane alkaloids. It is known for its unique structure, which consists of a bicyclic ring system with a nitrogen atom.

Scientific Research Applications

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including other tropane alkaloids.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the synthesis of various chemical intermediates and fine chemicals

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed and may cause respiratory irritation . It also causes severe skin burns and eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development of new synthetic methodologies for this compound and related structures.

Mechanism of Action

Target of Action

The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 8-Benzyl-8-azabicyclo[32As a derivative of tropane alkaloids, it may share similar interactions with its targets, leading to various biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Benzyl-8-azabicyclo[32These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 8-Benzyl-8-azabicyclo[32As a derivative of tropane alkaloids, it may exhibit a range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions. This approach allows for the formation of the bicyclic structure with high diastereo- and enantioselectivities .

Another method involves the reaction of 2,5-dimethoxytetrahydrofuran with hydrochloric acid, followed by the addition of 1,3-acetone-dicarboxylic acid and benzylamine. This reaction is carried out under reflux conditions and then cooled to 0°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Tropinone: A precursor to many tropane alkaloids, including cocaine.

    Scopolamine: A tropane alkaloid with anticholinergic properties.

    Atropine: Another tropane alkaloid used as a medication to treat certain types of nerve agent and pesticide poisonings.

Uniqueness

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is unique due to its specific substitution pattern and the presence of a benzyl group. This structural feature distinguishes it from other tropane alkaloids and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-9-7-12-6-8-13(14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVYHAOGBUOWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CCC1N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate (68 mg, 0.249 mmol) in pyridine (2.5 ml) was added NaI (746 mg, 4.98 mmol). The reaction mixture was then reflux at 120° C. for 7.5 hr. The reaction mixture was concentrated and placed under vacuum. The residue was then partitioned between EtOAc and water. The aqueous phase was separated and extracted with EtOAc. All organic phases were combined, washed with saturated aqueous Na2S2O3 solution, dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-40% EtOAc/Hex to give the product 8-benzyl-8-azabicyclo[3.2.1]octan-2-one (39.4 mg, 0.183 mmol) as a syrup. Anal. Calcd. for C14H17NO m/z 215.1, found: 216.1 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 7.35-7.21 (5 H, m), 3.68 (2 H, s), 3.36 (2 H, d, J=5.5 Hz), 2.45-2.28 (2 H, m), 2.27-2.16 (3 H, m), 1.81-1.70 (3 H, m).
Name
methyl 8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
746 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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